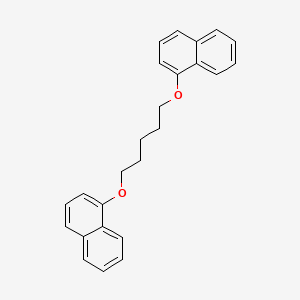

1,5-Di(1-naphthoxy)pentane

Description

Structure

3D Structure

Properties

IUPAC Name |

1-(5-naphthalen-1-yloxypentoxy)naphthalene | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H24O2/c1(6-18-26-24-16-8-12-20-10-2-4-14-22(20)24)7-19-27-25-17-9-13-21-11-3-5-15-23(21)25/h2-5,8-17H,1,6-7,18-19H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NDDPNGDIWQWSMK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=CC=C2OCCCCCOC3=CC=CC4=CC=CC=C43 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H24O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

356.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Chemical Transformations of 1,5 Di 1 Naphthoxy Pentane

Direct Synthetic Routes to 1,5-Di(1-naphthoxy)pentane

The most common and direct method for synthesizing 1,5-di(1-naphthoxy)pentane is through etherification reactions, particularly variants of the Williamson ether synthesis.

Ethers Synthesis via Nucleophilic Aromatic Substitution Variants

The synthesis of 1,5-di(1-naphthoxy)pentane is typically achieved via a nucleophilic substitution reaction, which can be classified as a Williamson ether synthesis. wikipedia.org This reaction involves the nucleophilic attack of the 1-naphthoxide ion on a 1,5-dihalopentane. The 1-naphthoxide ion is generated in situ by treating 1-naphthol (B170400) with a suitable base.

The general reaction is as follows:

2 C₁₀H₇OH + X-(CH₂)₅-X + 2 Base → C₁₀H₇O-(CH₂)₅-OC₁₀H₇ + 2 [Base-H]X

Where X represents a halogen, typically bromine or chlorine.

This reaction is an S_N2 (bimolecular nucleophilic substitution) process. wikipedia.orgmasterorganicchemistry.com The alkoxide ion (in this case, the naphthoxide) acts as the nucleophile, and the alkyl halide (1,5-dihalopentane) is the electrophile. wikipedia.org For the reaction to proceed efficiently, a good leaving group on the pentane (B18724) chain is required; bromides are generally more reactive than chlorides.

A similar reaction, the synthesis of 2-butoxynaphthalene (B1668118) from 2-naphthol (B1666908) and 1-bromobutane, provides a well-documented model for the conditions required for this type of synthesis. wvu.edu

Optimization of Reaction Conditions and Reagent Selection

The successful synthesis of 1,5-di(1-naphthoxy)pentane with high yield and purity depends on the careful optimization of several reaction parameters.

Reagent Selection:

Naphthol: 1-Naphthol is the primary aromatic precursor.

Alkyl Halide: 1,5-Dihalopentanes, such as 1,5-dibromopentane (B145557) or 1,5-dichloropentane, are used as the aliphatic linker. 1,5-Dichloropentane can be synthesized from 1,5-pentanediol (B104693) by reaction with concentrated aqueous hydrochloric acid under pressure. google.com

Base: A strong base is required to deprotonate the 1-naphthol to form the nucleophilic naphthoxide ion. Common bases include sodium hydroxide (B78521) (NaOH) and potassium hydroxide (KOH). The choice of base can influence the reaction rate and yield.

Solvent: The choice of solvent is crucial. Polar aprotic solvents such as dimethylformamide (DMF) or acetonitrile (B52724) can be effective for S_N2 reactions. byjus.com In some cases, the reaction can be carried out in a protic solvent like ethanol. wvu.edu

Reaction Conditions:

Temperature: The reaction is typically conducted at elevated temperatures, often at the reflux temperature of the solvent, to ensure a reasonable reaction rate. wvu.edu A typical temperature range is 50-100 °C. byjus.com

Reaction Time: The reaction time can vary from a few hours to overnight, depending on the reactivity of the substrates and the reaction temperature. byjus.com

Stoichiometry: The molar ratio of the reactants should be carefully controlled to maximize the formation of the desired product and minimize side reactions, such as the formation of mono-substituted byproducts.

The optimization of these conditions is often achieved by systematically varying one parameter at a time while keeping others constant to find the optimal set of conditions for the highest yield and purity of 1,5-di(1-naphthoxy)pentane. acs.org

Polymerization Pathways Involving 1,5-Di(1-naphthoxy)pentane Monomers

1,5-Di(1-naphthoxy)pentane serves as a monomer in the synthesis of poly(dinaphthylene ether)s through oxidative coupling polymerization.

Oxidative Coupling Polymerization for Poly(dinaphthylene ether) Synthesis

Oxidative coupling polymerization is a key method for forming carbon-carbon bonds between aromatic rings, leading to the formation of high-molecular-weight polymers. In the case of 1,5-di(1-naphthoxy)pentane, this polymerization results in the formation of poly(dinaphthylene ether). researchgate.netresearchgate.net

The polymerization proceeds via the coupling of the naphthyl rings, typically at the 4-position of the 1-naphthoxy group. researchgate.net

Several catalyst systems have been shown to be effective for the oxidative coupling polymerization of 1,5-di(1-naphthoxy)pentane.

Cobalt-Catalyzed Polymerization:

Poly(dinaphthylene ether) can be prepared by the oxidative coupling polymerization of 1,5-di(1-naphthoxy)pentane using a catalyst system composed of cobalt(III) acetylacetonate (B107027) [Co(acac)₃] and methanesulfonic acid in 1,2-dichloroethane (B1671644) at room temperature. This method has been shown to produce polymers with number-average molecular weights up to 10,000. researchgate.netresearchgate.net The proposed mechanism involves the oxidation of the naphthyl ring by the Co(III) species to generate a radical cation, which then undergoes coupling.

Oxovanadium-Catalyzed Polymerization:

An alternative and effective catalyst system involves the use of oxovanadium compounds. Poly(dinaphthylene ether)s have been successfully synthesized through the oxovanadium-catalyzed oxidative coupling polymerization of di(1-naphthoxy) compounds. researchgate.net A typical system consists of vanadyl acetylacetonate [VO(acac)₂], trifluoromethanesulfonic acid, and trifluoroacetic anhydride (B1165640) in nitrobenzene (B124822) under an oxygen atmosphere at room temperature. This method has yielded polymers with weight-average molecular weights up to 50,000. researchgate.net In this catalytic cycle, the VO(acac)₂ acts as an oxidant. researchgate.net

The general mechanism for oxidative coupling involves the formation of a radical cation intermediate on the naphthalene (B1677914) ring, followed by radical-radical coupling to form a new C-C bond between monomer units. The role of the acid is to facilitate the oxidation process.

| Catalyst System | Monomer | Solvent | Co-catalyst/Additive | Polymer | Molecular Weight (Mw) |

| Co(acac)₃ | 1,5-di(naphthoxy)pentane | 1,2-dichloroethane | Methanesulfonic acid | Poly(dinaphthylene ether) | Up to 10,000 (Mn) |

| VO(acac)₂ | di(1-naphthoxy) compounds | Nitrobenzene | Trifluoromethanesulfonic acid, Trifluoroacetic anhydride | Poly(dinaphthylene ether)s | Up to 50,000 |

Table based on data from researchgate.netresearchgate.netresearchgate.net

Regiocontrol is a critical aspect of the oxidative coupling polymerization of naphthoxy compounds, as the coupling can potentially occur at different positions on the naphthalene ring. For 1-substituted naphthalene rings, selective coupling is desired to ensure a linear and well-defined polymer structure.

In the oxidative coupling polymerization of 1,5-di(1-naphthoxy)pentane, the coupling is found to occur selectively at the C-4 position of the 1-substituted naphthalene ring. researchgate.net This regioselectivity is crucial for the formation of a linear poly(dinaphthylene ether) with a regular and repeating structure. The steric hindrance from the pentoxy chain and the electronic properties of the naphthyl system likely direct the coupling to the less hindered and electronically favorable 4-position. The choice of catalyst and reaction conditions can also influence the regioselectivity of the coupling reaction. nih.gov

Elucidation of Polymer Microstructures and Connectivity

The monomer 1,5-Di(1-naphthoxy)pentane serves as a precursor for the synthesis of poly(dinaphthylene ether)s through oxidative coupling polymerization, a process also known as the Scholl reaction. The connectivity and microstructure of the resulting polymers are critical to their properties and have been elucidated primarily through spectroscopic methods.

Research has shown that the polymerization of 1,5-di(1-naphthoxy)pentane can be effectively catalyzed by transition metal complexes. One prominent method involves using a cobalt(III) acetylacetonate and methanesulfonic acid system in 1,2-dichloroethane at room temperature. This process yields poly(dinaphthylene ether)s with number-average molecular weights reaching up to 10,000 g/mol . orgsyn.org Another effective catalytic system employs vanadyl acetylacetonate with trifluoromethanesulfonic acid and trifluoroacetic anhydride under an oxygen atmosphere, which can produce polymers with weight-average molecular weights as high as 50,000 g/mol . orgsyn.orgscirp.org

The crucial aspect of the polymer's architecture is the specific location of the new carbon-carbon bonds formed between the monomer units. Detailed analysis using high-resolution Nuclear Magnetic Resonance (NMR) spectroscopy, including both ¹H and ¹³C-NMR, has been instrumental in determining this connectivity. orgsyn.org Studies have conclusively found that the oxidative coupling occurs selectively at the C-4 position of the 1-substituted naphthalene rings. orgsyn.org This means that the polymer chain is formed by linking the C4 of one naphthoxy unit to the C4' of another, creating a well-defined, regiocontrolled linear polymer structure. The elucidation of this specific linkage is fundamental to understanding the polymer's morphology and resulting thermal and mechanical properties.

Table 1: Polymerization of 1,5-Di(1-naphthoxy)pentane and Polymer Characterization

| Catalyst System | Solvent | Mn ( g/mol ) | Mw ( g/mol ) | Linkage Position | Reference |

|---|---|---|---|---|---|

| Cobalt(III) acetylacetonate / Methanesulfonic acid | 1,2-Dichloroethane | up to 10,000 | - | C-4 | orgsyn.org |

Derivatization Strategies and Functionalization of the Naphthalene Moieties

The chemical structure of 1,5-Di(1-naphthoxy)pentane, featuring two electron-rich naphthalene rings, offers opportunities for further functionalization. These modifications can be targeted at the aromatic rings or the aliphatic linker, allowing for the tailoring of the molecule's properties for specific applications.

The naphthalene rings in 1,5-Di(1-naphthoxy)pentane are activated towards electrophilic aromatic substitution (EAS) by the electron-donating nature of the ether oxygen atoms. The general principles of EAS on activated aromatic systems can be applied to predict the reactivity of this compound. vulcanchem.combartleby.compsu.edu The naphthoxy group is an ortho-, para-directing activator. In the case of the 1-naphthoxy moiety, the most probable sites for electrophilic attack are the C2 (ortho) and C4 (para) positions.

Drawing parallels with the well-studied reactivity of 1-methoxynaphthalene, a simpler structural analog, provides insight into the expected regioselectivity. rsc.org Studies on the mononitration and bromination of 1-naphthyl methyl ether show that substitution occurs predominantly at the 4-position. rsc.orgwku.edu This preference is attributed to the electronic effect of the methoxy (B1213986) group favoring the more remote 4-position. rsc.org Therefore, it is anticipated that electrophilic substitution reactions on 1,5-Di(1-naphthoxy)pentane would yield primarily the 4,4'-disubstituted derivative.

Common EAS reactions that could be applied include:

Nitration: Using a mixture of concentrated nitric acid and sulfuric acid would likely introduce nitro groups (—NO₂) at the 4 and 4' positions. blogspot.comacs.org

Halogenation: Reaction with bromine (Br₂) in a suitable solvent like ethanoic acid can achieve bromination, even without a Lewis acid catalyst, due to the activated nature of the rings. blogspot.com

Friedel-Crafts Acylation: The introduction of acyl groups (R-C=O) can be accomplished using an acyl chloride or anhydride with a Lewis acid catalyst like aluminum chloride (AlCl₃). google.comiitk.ac.inorganic-chemistry.orgsigmaaldrich.com This reaction would be expected to form a di-ketone by substitution at the 4 and 4' positions.

Table 2: Predicted Regioselectivity of Electrophilic Aromatic Substitution on a 1-Naphthyl Ether Moiety

| Reaction | Reagents | Major Product Position | Reference |

|---|---|---|---|

| Nitration | HNO₃ / H₂SO₄ | 4-nitro | rsc.org |

| Bromination | Br₂ / Acetic Acid | 4-bromo | wku.edu |

The five-carbon aliphatic chain connecting the two naphthoxy units acts as a flexible spacer. Modifying the length and nature of this linker is a key strategy for designing molecules with tailored architectures and properties, such as the ability to form specific intramolecular conformations or to act as ligands for metal ions. researchgate.netbeilstein-journals.org

A homologous series of α,ω-di(1-naphthoxy)alkanes can be synthesized via a Williamson ether synthesis approach. This involves the reaction of 1-naphthol with an appropriate α,ω-dihaloalkane in the presence of a base. By varying the dihaloalkane, the linker length can be precisely controlled. For example, using 1,3-dibromopropane, 1,4-dibromobutane, or 1,6-dibromohexane (B150918) would yield bis(1-naphthoxy)propane, -butane, and -hexane, respectively. This synthetic flexibility allows for systematic studies of how linker length influences properties like intramolecular excimer formation in related bis-chromophoric systems. researchgate.net

Furthermore, research into the synthesis of related bridged compounds, such as bis(pyrazol-1-yl)alkanes, demonstrates that linkers of varying lengths (from one to six methylene (B1212753) units) can be successfully incorporated, highlighting the general applicability of this synthetic strategy. mdpi.com

Related Synthetic Approaches to 1,5-Pentane-Bridged Compounds and Naphthalene Derivatives for Structural Context

The synthesis of 1,5-Di(1-naphthoxy)pentane is a specific example within a broader field of constructing bridged chemical structures and functionalized naphthalene-containing molecules. Various synthetic methodologies are employed to create compounds with similar structural motifs.

For 1,n-bridged compounds, synthetic strategies often involve the reaction of a nucleophilic precursor with a bifunctional electrophile. The synthesis of 1,n-bisborylalkanes, for instance, can be achieved through radical boron migration in diboronate complexes generated from alkyl Grignard reagents and bis(pinacolato)diboron. acs.org This method allows for the creation of valuable 1,3- and 1,4-bisborylalkanes. acs.org

The synthesis of complex naphthalene derivatives often utilizes modern cross-coupling reactions. The Suzuki cross-coupling, which forms carbon-carbon bonds between an organoboron compound and an organohalide using a palladium catalyst, is a powerful tool. It has been used to synthesize molecules like 1,3-bis(1-naphthyl)-5-(2-naphthyl)benzene from arylboronic acids and halogenated precursors. researchgate.net Other methods for creating functionalized naphthalenes include the Friedel-Crafts acetylation of naphthalene itself psu.edu and the synthesis of complex heterocyclic systems incorporating naphthalene moieties, such as naphthoyl-pyrazolyl-thiazole hybrids. nih.gov The deoxygenative transformation of diarylketones, including those with naphthyl groups, provides a route to diarylmethanes and tetraarylethanes. rsc.org These diverse synthetic routes underscore the modularity and versatility available to chemists for constructing complex molecules based on bridged and naphthalene-containing scaffolds.

Computational and Theoretical Investigations of 1,5 Di 1 Naphthoxy Pentane and Its Analogs

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations are fundamental to understanding the intrinsic properties of molecules. These methods solve the Schrödinger equation, or a simplified form of it, to determine the electronic structure and energy of a molecule. For 1,5-Di(1-naphthoxy)pentane and its analogs, these calculations reveal how the arrangement of atoms and electrons dictates their stability, reactivity, and photophysical characteristics.

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems. It is particularly effective for determining the ground-state geometries and energetics of molecules like 1,5-Di(1-naphthoxy)pentane. DFT calculations can predict bond lengths, bond angles, and dihedral angles with high accuracy, providing a detailed three-dimensional picture of the molecule's most stable conformation.

For analogs such as 1,5-dimethoxynaphthalene, DFT has been used in conjunction with experimental techniques like FT-IR and FT-Raman spectroscopy to perform detailed vibrational analysis researchgate.net. Theoretical calculations on related naphthalene (B1677914) dimers have shown that dispersion-corrected DFT methods are crucial for accurately describing the non-covalent interactions that influence their geometry nih.gov. Studies on various naphthalene derivatives demonstrate that DFT methods, such as M062X, are effective in calculating the interaction energies of stacked aromatic systems researchgate.net.

Table 1: Representative DFT-Calculated Geometrical Parameters for a Naphthalene Dimer Analog

| Parameter | Calculated Value (Å or Degrees) |

|---|---|

| Interplanar Distance | 3.5 Å |

| C-C Bond Length (Aromatic) | 1.39 - 1.42 Å |

| C-O-C Bond Angle | 118.5° |

Note: This data is illustrative and based on typical values for similar aromatic ether structures.

Time-Dependent Density Functional Theory (TD-DFT) is an extension of DFT used to describe the properties of molecules in their electronic excited states. rsc.orguci.eduresearchgate.net It is a widely used method for predicting absorption and emission spectra, as it can calculate the energies of electronic transitions between the ground state and various excited states. rsc.orgresearchgate.netrsc.org

For molecules containing naphthalene moieties, TD-DFT is invaluable for understanding their photophysical behavior, such as fluorescence. The method can determine the energies of the lowest singlet (S1) and triplet (T1) excited states, which are crucial for predicting fluorescence and phosphorescence properties. TD-DFT has proven to be highly accurate in predicting the transition energies of polycyclic aromatic hydrocarbon ions, with standard deviations from experimental results being less than 0.3 eV illinois.edu.

Table 2: Illustrative TD-DFT Calculated Excitation Energies and Oscillator Strengths

| Transition | Excitation Energy (eV) | Oscillator Strength (f) |

|---|---|---|

| S0 -> S1 | 3.85 | 0.02 |

| S0 -> S2 | 4.10 | 0.15 |

Note: This data is hypothetical and represents typical results for a molecule with naphthalene chromophores.

Molecular Dynamics Simulations for Conformational Analysis and Flexibility

Molecular Dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. mdpi.com These simulations provide detailed information about the conformational flexibility and dynamics of molecules like 1,5-Di(1-naphthoxy)pentane. By solving Newton's equations of motion for a system of interacting particles, MD simulations can trace the trajectory of each atom, revealing how the molecule folds, flexes, and changes shape. mdpi.com

For a molecule with a flexible pentane (B18724) linker connecting two bulky naphthoxy groups, MD simulations can explore the vast conformational space accessible to the molecule. This allows for the identification of the most populated conformations and the energy barriers between them. Such simulations are crucial for understanding how the molecule's shape changes in different environments, such as in various solvents or when interacting with other molecules. The insights from MD simulations are particularly valuable for understanding the behavior of complex biological systems and for the design of new materials. mdpi.comresearchgate.net

Theoretical Modeling of Non-Covalent Interactions

Non-covalent interactions are critical in determining the structure and function of many chemical and biological systems. blucher.com.br For 1,5-Di(1-naphthoxy)pentane, theoretical modeling is essential to understand the subtle yet significant forces that govern its intramolecular and intermolecular associations.

The naphthalene rings in 1,5-Di(1-naphthoxy)pentane can interact through π-π stacking, a type of non-covalent interaction that is crucial in diverse fields from supramolecular chemistry to molecular biology. nih.gov Theoretical models are used to quantify the strength and preferred geometry of these interactions. Computational studies have shown that π-π stacking interactions can lead to stabilization energies on the order of a strong hydrogen bond. nih.gov

For related systems, density functional theory combined with symmetry-adapted perturbation theory (DFT-SAPT) has been used to analyze the components of the interaction energy, revealing that electrostatic and dispersion forces are the most significant contributors to the stability of stacked dimers. researchgate.net The distance between the stacked rings and their relative orientation (parallel-displaced or T-shaped) are key factors determining the interaction strength. researchgate.net Computational studies on naphthalene dimers have identified parallel-displaced and crossed orientations as favorable arrangements. nih.gov

Table 3: Calculated Interaction Energy Components for a Parallel-Displaced Naphthalene Dimer

| Energy Component | Contribution (kcal/mol) |

|---|---|

| Electrostatic | -2.5 |

| Exchange-Repulsion | +4.0 |

| Dispersion | -5.5 |

| Total Interaction Energy | -4.0 |

Note: These values are illustrative and represent typical contributions for π-π stacking interactions.

While 1,5-Di(1-naphthoxy)pentane itself does not have traditional hydrogen bond donors, its analogs or its interactions with other molecules (like solvents or biological macromolecules) can involve hydrogen bonding. Theoretical analysis of hydrogen bond networks is crucial for understanding the structure and stability of such systems. nih.gov

Supramolecular Chemistry and Molecular Recognition Phenomena

Design Principles for Host-Guest Systems Incorporating Naphthoxy Units

The design of host-guest systems is a cornerstone of supramolecular chemistry, focusing on the creation of host molecules with specific recognition sites for complementary guest molecules. The incorporation of naphthoxy units into a host's design is a strategic choice, leveraging the unique properties of the naphthalene (B1677914) ring system.

Naphthalene moieties are large, planar, and electron-rich aromatic systems. These characteristics make them ideal for participating in non-covalent interactions, which are the driving forces for molecular recognition and the formation of stable host-guest complexes. The key design principles for host-guest systems that incorporate naphthoxy units include:

Preorganization: The host molecule should ideally have a conformationally rigid structure that pre-forms a binding cavity complementary in size and shape to the intended guest molecule. This minimizes the entropic penalty associated with the guest's binding.

Complementarity: The electronic properties of the host's binding site should be complementary to those of the guest. For instance, the electron-rich π-surface of the naphthoxy unit can favorably interact with electron-deficient guests.

Solvation/Desolvation: The binding process in solution is often driven by the release of solvent molecules from the host's cavity and the guest's surface, leading to a favorable increase in entropy.

Flexibility vs. Rigidity: A balance between flexibility and rigidity in the host's structure is crucial. While rigidity helps in preorganization, some degree of flexibility, often provided by a linker, can allow for an "induced fit" to accommodate a wider range of guests.

The presence of the oxygen atom in the naphthoxy group can also influence the system's properties by participating in hydrogen bonding or by altering the electron density of the naphthalene ring.

Investigation of Host-Guest Complexation with 1,5-Di(1-naphthoxy)pentane Derivatives

While specific studies on 1,5-Di(1-naphthoxy)pentane are scarce, the general behavior of analogous molecules with two aromatic units connected by a flexible chain provides a framework for understanding its potential in host-guest complexation. Such molecules can adopt a "U-shaped" conformation, creating a pseudo-cavity where the two naphthyl groups can cooperatively bind a guest molecule.

Binding affinity, quantified by the association constant (K_a), and selectivity are critical measures of a host's effectiveness. For a host like 1,5-Di(1-naphthoxy)pentane, the binding affinity for a particular guest would be determined by the sum of all non-covalent interactions between the host and guest.

Table 1: Hypothetical Binding Affinities of a 1,5-Di(1-naphthoxy)pentane Derivative Host with Various Guest Molecules

| Guest Molecule | Predicted Primary Interaction | Expected Relative Binding Affinity (K_a) |

| Diquat | π-π stacking, ion-dipole | High |

| Trinitrobenzene | Charge-transfer, π-π stacking | Moderate to High |

| Adamantane | Hydrophobic, van der Waals | Moderate |

| N-methylpyridinium | Cation-π | Moderate |

Note: This table is illustrative and based on general principles of molecular recognition. Actual experimental values are not available.

The selectivity of the host would depend on how well a specific guest fits within the binding cavity and the extent of complementary interactions. For instance, a planar, electron-deficient guest would be expected to bind more strongly than a spherical, non-polar guest.

The formation of a host-guest complex can be monitored by various spectroscopic techniques, which detect changes in the physical and chemical properties of the host and/or guest upon complexation.

UV-Vis Spectroscopy: Changes in the electronic environment of the naphthyl chromophores upon guest binding can lead to shifts in the absorption bands (either hypsochromic or bathochromic shifts).

Fluorescence Spectroscopy: Naphthalene derivatives are often fluorescent. The inclusion of a guest molecule within the cavity can alter the fluorescence intensity (quenching or enhancement) or the emission wavelength. This is a highly sensitive method for studying binding events. nih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H NMR is a powerful tool for studying host-guest complexation in solution. The chemical shifts of the protons on both the host and the guest can change significantly upon complexation due to shielding or deshielding effects from the aromatic rings of the host.

Table 2: Expected Spectroscopic Changes upon Host-Guest Complexation

| Spectroscopic Technique | Observable Change | Interpretation |

| UV-Vis Spectroscopy | Shift in λmax | Alteration of the electronic ground state of the naphthyl groups. |

| Fluorescence Spectroscopy | Change in emission intensity/wavelength | Modification of the excited state properties due to guest interaction. |

| 1H NMR Spectroscopy | Upfield or downfield shifts of proton signals | Guest is located within the shielding/deshielding cone of the naphthyl rings. |

Intermolecular Interactions Driving Supramolecular Assemblies

The formation of supramolecular assemblies from 1,5-Di(1-naphthoxy)pentane would be governed by a variety of weak intermolecular interactions.

Aromatic-aromatic interactions are among the most important non-covalent forces in supramolecular chemistry. In the context of 1,5-Di(1-naphthoxy)pentane, these interactions can occur between the naphthyl groups of different molecules, leading to self-assembly, or between the host's naphthyl groups and an aromatic guest.

π-π Stacking: This involves the face-to-face or parallel-displaced stacking of the aromatic rings. This interaction is driven by a combination of electrostatic and dispersion forces.

Edge-to-Face (CH-π) Interactions: In this arrangement, a C-H bond from one aromatic ring points towards the π-face of another. This is an important interaction for the stabilization of many supramolecular structures.

The flexible pentane (B18724) linker plays a critical role in the supramolecular behavior of 1,5-Di(1-naphthoxy)pentane. Unlike a rigid linker, which would enforce a fixed distance and orientation between the two naphthoxy groups, a flexible linker allows the molecule to adopt various conformations.

The flexibility of the pentane chain allows the two naphthoxy groups to orient themselves to create a binding cavity that can adapt to the size and shape of a potential guest molecule, a phenomenon known as "induced fit." The length of the linker is also a critical parameter; a five-carbon chain is often optimal for allowing the two terminal aromatic groups to engage in cooperative binding of a guest. Shorter linkers might prevent the formation of a suitable cavity, while longer linkers could lead to a less well-defined binding site and reduced binding affinity due to increased conformational entropy.

Lack of Publicly Available Research Data on the Supramolecular Chemistry and Molecular Recognition of 1,5-Di(1-naphthoxy)pentane

Following a comprehensive search of scientific literature and databases, it has been determined that there is no readily available research specifically detailing the supramolecular chemistry and molecular recognition phenomena of the chemical compound 1,5-Di(1-naphthoxy)pentane . While the compound is mentioned in the context of polymer chemistry, detailed studies on its host-guest interactions, molecular recognition mechanisms, and associated biological relevance are absent from the public domain.

The requested article, which was to be structured around an in-depth analysis of these specific properties, cannot be generated due to the lack of primary research findings. The creation of scientifically accurate content, including data tables and detailed research findings as per the user's instructions, is contingent on the existence of such published studies.

Therefore, the section on "" and its subsection "5.4. Molecular Recognition Mechanisms and Biological Relevance" for 1,5-Di(1-naphthoxy)pentane cannot be provided at this time.

Coordination Chemistry and Ligand Design with 1,5 Di 1 Naphthoxy Pentane

Synthesis and Structural Characterization of Metal Complexes

Consistent with the lack of information on its use as a ligand precursor, there are no reports on the synthesis or structural characterization of metal complexes involving 1,5-Di(1-naphthoxy)pentane.

Chelation Modes and Coordination Geometries

Without synthesized complexes, there is no experimental or theoretical data to describe the potential chelation modes or coordination geometries that 1,5-Di(1-naphthoxy)pentane might adopt when interacting with a metal center.

Spectroscopic Probes of Metal-Ligand Interactions

No spectroscopic data (e.g., NMR, IR, UV-Vis, X-ray crystallography) is available for any metal complexes of 1,5-Di(1-naphthoxy)pentane. Such data would be essential to probe the nature of metal-ligand interactions.

Catalytic and Stoichiometric Reactivity of Coordinated Systems

As no metal complexes of 1,5-Di(1-naphthoxy)pentane have been reported, there is no information regarding the catalytic or stoichiometric reactivity of any such coordinated systems.

Applications in Advanced Materials and Chemical Research

Development as Monomers for Functional Poly(dinaphthylene ether)s in Materials Science

The bifunctional nature of 1,5-Di(1-naphthoxy)pentane, featuring two naphthoxy groups separated by a flexible pentane (B18724) linker, suggests its potential as a monomer for the synthesis of poly(dinaphthylene ether)s. In theory, polymerization could be achieved through etherification reactions, though specific methodologies for this monomer are not documented.

The incorporation of the bulky naphthalene (B1677914) units and the flexible pentane spacer would significantly influence the architecture of the resulting polymer. The naphthalene moieties would introduce rigidity and potential for π-π stacking interactions between polymer chains. The pentane linker, in contrast, would impart a degree of flexibility, potentially leading to polymers with unique conformational properties.

Self-assembly of such polymers would be driven by a balance of forces, including van der Waals interactions and π-π stacking of the aromatic naphthalene rings. rsc.orgnih.gov The specific arrangement of these units would dictate the formation of higher-order structures. nih.gov The interplay between the rigid aromatic segments and the flexible aliphatic linkers could lead to the formation of various nano- or microstructures, such as micelles, vesicles, or lamellar structures, in appropriate solvents. mdpi.com

Theoretically, poly(dinaphthylene ether)s derived from 1,5-Di(1-naphthoxy)pentane could be integrated into polymer composites. The naphthalene units would be expected to enhance the thermal stability and mechanical properties of the composite material due to their rigid nature. The flexible pentane spacer might contribute to improved processability or impact resistance. The effectiveness of such a polymer as a component in a composite would depend on its compatibility and interfacial adhesion with the matrix polymer.

Role in the Development of Research Probes and Sensing Platforms

Naphthalene derivatives are well-known for their fluorescent properties and are frequently used in the development of chemical sensors and research probes. nih.govscispace.comnih.gov The naphthoxy groups in 1,5-Di(1-naphthoxy)pentane could serve as fluorophores. The flexible pentane linker could act as a spacer to which specific recognition units or binding sites could be attached.

A hypothetical sensing platform based on this molecule might operate on principles such as photoinduced electron transfer (PET) or fluorescence resonance energy transfer (FRET). Upon binding of an analyte to the recognition unit, a conformational change could occur, altering the distance or interaction between the two naphthoxy fluorophores, leading to a detectable change in the fluorescence signal. The design of such probes would require careful selection of the recognition moiety to ensure selectivity and sensitivity towards the target analyte.

Contribution to the Design of Self-Assembled Molecular Architectures

The structure of 1,5-Di(1-naphthoxy)pentane, with its two aromatic end-groups and flexible linker, makes it a potential building block for the construction of self-assembled molecular architectures. mdpi.com In supramolecular chemistry, molecules with such "bolaamphiphilic" character can self-assemble in solution to form a variety of structures, including sheets, tubes, and vesicles. nih.gov

The driving forces for the self-assembly of 1,5-Di(1-naphthoxy)pentane would primarily be hydrophobic interactions and π-π stacking between the naphthalene rings. The pentane chain would provide the necessary flexibility for the molecules to arrange themselves into thermodynamically stable aggregates. The specific morphology of the resulting self-assembled structures would be influenced by factors such as solvent polarity, temperature, and concentration.

Potential as Scaffolds for Complex Organic Synthesis and Ligand Development

In organic synthesis, a molecular scaffold is a core structure upon which a variety of functional groups can be appended to create a library of new compounds. mdpi.comnih.gov The 1,5-Di(1-naphthoxy)pentane molecule could potentially serve as such a scaffold. The naphthalene rings can be functionalized at various positions to introduce different chemical moieties, while the pentane linker provides a defined spatial separation between the two aromatic systems.

This structural motif could be particularly useful in the development of bidentate ligands for coordination chemistry. By introducing coordinating groups onto the naphthalene rings, ligands with a specific "bite angle" and flexibility, dictated by the pentane chain, could be synthesized. These ligands could then be used to form metal complexes with potential applications in catalysis or materials science. The modular nature of such a scaffold would allow for the systematic variation of the ligand's electronic and steric properties to fine-tune the behavior of the resulting metal complex.

Future Research Directions and Perspectives

Design and Synthesis of Novel 1,5-Di(1-naphthoxy)pentane Derivatives with Tunable Functionality

A primary direction for future research lies in the synthesis of novel derivatives to modulate the compound's properties. Standard synthetic protocols, such as the Williamson ether synthesis, can be adapted to create a library of analogues. By starting with variously substituted 1-naphthols and 1,5-dihalopentane, a wide range of functionalities can be introduced onto the naphthalene (B1677914) rings.

These modifications could include the introduction of electron-donating groups (e.g., -OCH₃, -N(CH₃)₂) or electron-withdrawing groups (e.g., -CN, -NO₂) to tune the electronic and photophysical properties of the molecule. For instance, strategic placement of substituents could alter the absorption and emission wavelengths, quantum yields, and excited-state lifetimes. rsc.org This tunability is crucial for developing materials for specific applications like organic light-emitting diodes (OLEDs) or specialized fluorescent probes. sciencedaily.com

Table 1: Proposed Derivatives of 1,5-Di(1-naphthoxy)pentane and their Potential Properties

| Derivative Name | Substituent (R) on Naphthalene Ring | Potential Synthetic Precursors | Expected Change in Photophysical Property |

|---|---|---|---|

| 1,5-Bis(4-methoxy-1-naphthoxy)pentane | 4-OCH₃ | 4-methoxy-1-naphthol, 1,5-dibromopentane (B145557) | Red-shift in absorption/emission spectra |

| 1,5-Bis(4-cyano-1-naphthoxy)pentane | 4-CN | 4-cyano-1-naphthol, 1,5-dibromopentane | Blue-shift in fluorescence, potential for charge-transfer states |

The synthesis of these derivatives would enable systematic studies into structure-property relationships, providing fundamental insights for rational molecular design. rsc.org

Advanced Investigations of Excited-State Dynamics and Energy Transfer Mechanisms

The flexible pentane (B18724) linker allows the two naphthalene chromophores to adopt various conformations, including those where they are in close proximity. This opens up the possibility of complex excited-state dynamics, most notably intramolecular excimer formation. aip.orgacs.org An excimer is an excited-state dimer formed between an excited molecule and a ground-state molecule of the same species. In 1,5-di(1-naphthoxy)pentane, this would occur when one excited naphthyl group interacts with the other ground-state naphthyl group in a face-to-face arrangement.

Future research should employ advanced time-resolved spectroscopic techniques to probe these dynamics. rsc.orgnih.gov

Picosecond Time-Resolved Fluorescence: This can distinguish between the emission from the isolated naphthalene monomer (typically structured and at higher energy) and the broad, structureless, red-shifted emission characteristic of the excimer. aip.org

Transient Absorption Spectroscopy: This technique can identify and track the lifetimes of various excited-state species, including the initial locally excited state, the excimer state, and any potential triplet states. rsc.org

A key area of investigation would be how the length and nature of the linker, solvent polarity, and temperature affect the equilibrium between monomer and excimer states. acs.org Furthermore, by creating asymmetric derivatives (as noted in Table 1), where one naphthalene is functionalized as an energy donor and the other as an acceptor, competitive Förster-type resonance energy transfer (FRET) pathways could be studied. nih.gov Understanding these energy transfer and relaxation pathways is fundamental to designing efficient light-harvesting systems or molecular photosensitizers. nih.govnih.gov

Table 2: Hypothetical Photophysical Data for 1,5-Di(1-naphthoxy)pentane in Different Environments

| Solvent | Emission Type | Peak Emission Wavelength (λₑₘ) | Excited-State Lifetime (τ) | Predominant Conformation |

|---|---|---|---|---|

| Hexane (non-polar) | Monomer & Excimer | ~335 nm & ~400 nm | ~2 ns & ~40 ns | Mixture of extended and folded |

| Acetonitrile (B52724) (polar) | Monomer | ~335 nm | ~2 ns | Predominantly extended |

Integration into Multi-Component Supramolecular Systems and Responsive Materials

The structure of 1,5-Di(1-naphthoxy)pentane makes it an excellent candidate for use in supramolecular chemistry and the development of responsive materials. nih.govresearchgate.net Its π-rich naphthalene walls and flexible, hydrophobic linker suggest it could act as a guest molecule within larger host systems. jyu.fi

Future work could explore the formation of host-guest complexes with macrocycles like cyclodextrins, calixarenes, or flexible organic cages. jyu.fifrontiersin.org Encapsulation of the molecule could restrict its conformational freedom, potentially inhibiting excimer formation and leading to a "turn-on" of monomer fluorescence. This change in emission upon binding could be harnessed for sensing applications.

Moreover, 1,5-di(1-naphthoxy)pentane and its derivatives could be incorporated as building blocks into larger supramolecular structures, such as polymers or gels. researchgate.net The propensity of the naphthalene units to engage in π-π stacking could be used to direct the self-assembly process. The resulting materials could be stimuli-responsive; for example, a change in temperature, pH, or the introduction of a specific analyte could disrupt the π-π stacking, leading to a sol-gel transition or a colorimetric/fluorometric response. rsc.orgnih.gov This bottom-up approach allows for precise molecular control over the properties of the final smart material. rsc.org

Exploration of 1,5-Di(1-naphthoxy)pentane in Bio-Inspired Systems and Advanced Catalysis

The unique architecture of 1,5-Di(1-naphthoxy)pentane provides inspiration for applications in biomimicry and catalysis. The two naphthalene groups, held in proximity by the flexible linker, can form a well-defined hydrophobic cleft, analogous to the binding pocket of an enzyme.

This feature could be exploited in the design of bio-inspired fluorescent sensors. rsc.orgrsc.orgnih.gov By functionalizing the naphthalene rings with specific recognition units, sensors could be developed to detect biologically relevant molecules. Binding of a target analyte within the cleft could alter the conformation of the pentane linker, forcing the naphthyl groups closer together or further apart. This would modulate the ratio of excimer to monomer fluorescence, providing a ratiometric readout of the analyte concentration. nih.gov Such probes could be valuable for bioimaging applications. rsc.org

In the realm of advanced catalysis, the 1,5-di(1-naphthoxy)pentane scaffold could be used to create bifunctional catalysts. ox.ac.ukmdpi.com Catalytic moieties could be appended to each of the naphthalene rings. The flexibility of the pentane linker would allow these two catalytic sites to cooperate in a concerted fashion to transform a substrate molecule bound within the cleft. This approach mimics the action of many enzymes and represents a sophisticated strategy for designing highly selective and efficient catalysts. ox.ac.uk The ether linkages in the backbone could also play a role in activating substrates through non-covalent interactions like chalcogen bonding. nih.gov

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.